Estradiol 3,17-bis(enanthate-d13)
Description
Significance of Stable Isotope Labeling in Steroid Biochemistry and Metabolomics Research
Stable isotope labeling (SIL) is a powerful technique for investigating cellular metabolism and is increasingly utilized for metabolite annotation in mass spectrometry-based metabolomics. doi.org The integration of stable isotopes into metabolomics studies addresses some of the field's major limitations, including metabolite identification, quantification, and flux analysis. nih.gov In steroid biochemistry, this approach is paramount. The comprehensive analysis of all steroids in a biological system, known as steroidomics, relies heavily on labeled standards to achieve the necessary accuracy and precision.
The use of stable isotope tracers allows for the quantitative analysis of microbial metabolism, enabling the elucidation of pathways, quantification of metabolic flux, and assessment of reaction thermodynamics. osti.gov This is critical for understanding both normal physiological states and the biochemical perturbations that characterize disease. uky.edu By introducing a labeled steroid into a system, researchers can trace its conversion into various metabolites, thereby mapping metabolic networks and identifying novel pathways. nih.gov This has been successfully applied in diverse biological systems, from microorganisms to human studies. nih.gov The technique is particularly well-suited for human metabolism studies because, unlike radioactive labeling, it poses no safety risks. diagnosticsworldnews.com
Advantages of Deuterated Steroids in Quantitative Analytical Methodologies
Quantitative analysis of steroids in biological samples like plasma or urine presents a significant challenge due to their complex nature and the low concentrations of many analytes. sigmaaldrich.comnih.gov Isotope dilution mass spectrometry (IDMS), particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for its high sensitivity and specificity. nih.govnih.gov In this methodology, a known amount of an isotopically labeled version of the analyte, often a deuterated steroid, is added to the sample as an internal standard at the beginning of the analytical process. nih.govusgs.gov
The key advantage of using a deuterated internal standard is its physicochemical similarity to the unlabeled analyte. sigmaaldrich.com This ensures that it behaves almost identically during sample extraction, purification, and chromatographic separation, effectively compensating for any sample loss or variation during these steps. sigmaaldrich.comcrimsonpublishers.com Within the mass spectrometer, the labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for highly accurate and precise quantification. sigmaaldrich.com This approach minimizes variations resulting from sample preparation and mass detector fluctuations. sigmaaldrich.com The use of deuterated internal standards and online sample washing steps can significantly reduce ion suppression, a common issue in MS/MS methods. nih.gov While sometimes concerns are raised about potential isotope exchange with deuterated compounds, studies have shown that with proper method development, no significant differences in concentration measurements are observed compared to ¹³C-labeled analogs. nih.gov However, careful selection of the labeled standard is crucial to avoid issues like deuterium (B1214612) loss, which could affect the accuracy of the results. usgs.gov
Role of Deuterated Compounds as Tracers in Mechanistic and Metabolic Pathway Elucidation
Beyond their role as internal standards for quantification, deuterated compounds are invaluable as tracers for elucidating the dynamics of metabolic pathways. nih.gov Since the pioneering work of Schoenheimer, stable isotope tracers have been used to study a wide array of complex metabolic processes. nih.gov Deuterium-based tracers are the most commonly utilized in human stable isotope tracer studies. nih.gov
By administering a deuterated compound, researchers can follow the incorporation of deuterium atoms into various downstream metabolites. This allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com For instance, a method using deuterated tracers and gas chromatography-mass spectrometry (GC-MS) has been employed to measure the plasma clearance rates of androgens like androstenedione (B190577) and testosterone (B1683101) in women, providing insights into endocrine abnormalities. nih.gov Similarly, a sensitive LC/MS/MS method was developed to quantify exogenously administered deuterated 17β-estradiol-d4 (E2-d4) and its metabolite, estrone-d4, in mouse plasma and brain, demonstrating that both compounds were present in the brain as well as in circulation. researchgate.net The use of deuterated water (²H₂O) has also been explored as an affordable, substrate-agnostic isotope tracer to investigate the reversibility and thermodynamics of reactions in central carbon metabolism. osti.gov This highlights the versatility of deuterium labeling in providing detailed mechanistic insights that would be unattainable through other methods.
Overview of Estradiol (B170435) Derivatives as Critical Research Probes in Endocrine Science
Estradiol is the most potent naturally occurring estrogen and plays a central role in female reproductive function and numerous other physiological processes. nih.gov Its signaling is primarily mediated through estrogen receptors (ERs). nih.gov Given its importance, a vast number of estradiol derivatives have been synthesized to serve as research probes and potential therapeutic agents. nih.govmdpi.com These derivatives are crucial for studying the structure-activity relationships of estrogenic compounds, mapping the binding pockets of estrogen receptors, and developing selective estrogen receptor modulators (SERMs) for conditions like breast cancer. nih.gov
Synthetic derivatives can be designed to have altered binding affinities, metabolic stabilities, or functional activities (agonist versus antagonist). For example, the introduction of substituents at the C3 or C11β position of the steroid nucleus can dramatically alter a compound's activity, in some cases converting a potent estrogen into a strong anti-estrogen. nih.govrhhz.net These probes are essential for dissecting the complex signaling pathways regulated by estrogens. frontiersin.org In the context of analytical research, isotopically labeled derivatives, such as Estradiol 3,17-bis(enanthate-d13), serve as high-fidelity internal standards for the accurate measurement of estradiol and its esters in various biological matrices, furthering our understanding of endocrine function and dysfunction. sigmaaldrich.comnih.gov
Data Tables
Table 1: Physicochemical Properties of Estradiol 3,17-bis(enanthate-d13)
| Property | Value |
|---|---|
| Chemical Formula | C₃₂H₃₅D₁₃O₄ |
| Molecular Weight | 507.8 g/mol |
| CAS Number | 1796934-51-4 |
| Appearance | White to Off-White Solid |
| Synonyms | Estradiol diheptanoate-d13 |
Data sourced from PubChem and commercial supplier information. nih.govlgcstandards.com
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation (if used) |
|---|---|
| Estradiol 3,17-bis(enanthate-d13) | |
| Estradiol | E2 |
| Estrone | E1 |
| Estriol | |
| Testosterone | |
| Androstenedione | A |
| 17β-estradiol-d4 | E2-d4 |
| Estrone-d4 | E1-d4 |
| Androsta-1,4-diene-3,17-dione | ADD |
| 4-hydroxytamoxifen | HO-Tam |
| Progesterone | |
| 17α-ethynylestradiol | |
| Cholesterol | |
| Bisphenol A | |
| 3-beta-coprostanol | |
| Deutetrabenazine | |
| Deucravacitinib | |
| Remdesivir |
Structure
3D Structure
Properties
Molecular Formula |
C32H48O4 |
|---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI Key |
OVAHZPTYWMWNKO-DSEQSBRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C |
Origin of Product |
United States |
Synthesis and Structural Characterization of Estradiol 3,17 Bis Enanthate D13
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Steroid Structures
The synthesis of Estradiol (B170435) 3,17-bis(enanthate-d13) necessitates a multi-step approach, focusing on the preparation of the deuterated side chains followed by their attachment to the estradiol core. The inherent complexity of the steroid structure demands careful selection of reaction conditions to ensure site-specificity and avoid unwanted isotopic scrambling.
Chemical Synthetic Methodologies for Enanthate Esterification and Deuteration
The primary challenge in the synthesis of the title compound lies in the efficient and high-yield preparation of the deuterated enanthate (heptanoate) moiety. A common strategy involves the synthesis of perdeuterated enanthic acid (heptanoic-d13 acid) as the key precursor.
The synthesis of heptanoic-d13 acid can be achieved through various established methods for deuteration. One plausible route begins with a suitable, commercially available, shorter-chain starting material that can be built upon using deuterated reagents. For instance, a Grignard reaction between a deuterated alkyl magnesium halide and a suitable electrophile, followed by oxidation, can yield the desired deuterated carboxylic acid.
Once heptanoic-d13 acid is synthesized and purified, the esterification of estradiol at the 3 and 17 positions is typically achieved using a suitable activating agent. Common methods include the use of dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling reagent, or the conversion of the deuterated enanthic acid to its more reactive acid chloride derivative using thionyl chloride or oxalyl chloride. The reaction with estradiol is then carried out in an inert solvent, often with a base such as pyridine (B92270) or triethylamine (B128534) to catalyze the reaction and neutralize the acidic byproduct.
Precursor Selection and Reaction Pathway Optimization for Deuterated Steroids
The selection of precursors is paramount to the success of the synthesis. For the estradiol core, high-purity 17β-estradiol is the requisite starting material. The choice of deuterated precursor for the enanthate chains is critical. Perdeuterated heptanoic acid is the ideal choice to achieve the desired d13 labeling on each chain.
Optimization of the reaction pathway focuses on maximizing the yield of the diester while minimizing the formation of mono-esterified and unreacted estradiol. This is typically controlled by the stoichiometry of the reactants. An excess of the deuterated enanthoyl chloride or activated enanthic acid is often used to drive the reaction to completion. The reaction temperature and time are also critical parameters that need to be carefully controlled to prevent side reactions and degradation of the steroid core. Purification of the final product is generally accomplished through column chromatography followed by recrystallization to ensure high purity.
Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation
Rigorous analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of the synthesized Estradiol 3,17-bis(enanthate-d13). A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography is employed.
High-Resolution Mass Spectrometry for Isotopic Enrichment and Molecular Mass Verification
High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the molecular mass of the synthesized compound and determining the extent of isotopic enrichment. nih.gov The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.
The expected molecular weight of Estradiol 3,17-bis(enanthate-d13) is significantly higher than its non-deuterated analog due to the incorporation of 26 deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d13-labeled species can be quantified.
| Species | Expected m/z (M+H)+ | Relative Abundance |
| Non-deuterated | 513.3574 | < 0.1% |
| Estradiol 3-(enanthate-d13), 17-enanthate | 526.4388 | Variable |
| Estradiol 3,17-bis(enanthate-d13) | 539.5202 | > 98% |
This table is interactive and represents hypothetical data based on successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of the molecule and for verifying the specific positions of the deuterium atoms. wikipedia.org While ¹H NMR would show the absence of signals corresponding to the enanthate chains, ²H (Deuterium) NMR provides direct evidence of the deuterium incorporation. wikipedia.org
In the ²H NMR spectrum of Estradiol 3,17-bis(enanthate-d13), distinct signals corresponding to the different deuterated positions on the enanthate chains would be observed. The chemical shifts in the ²H NMR spectrum are expected to be very similar to the proton chemical shifts of the corresponding non-deuterated enanthate groups. researchgate.net
| Position in Enanthate Chain | Expected ²H Chemical Shift (ppm) |
| -C(O)-CD₂- | ~2.5 |
| -CD₂- (adjacent to carbonyl) | ~1.6 |
| -CD₂- (x3, middle of chain) | ~1.3 |
| -CD₃ (terminal) | ~0.9 |
This table is interactive and represents hypothetical data based on known chemical shifts of similar compounds.
¹³C NMR spectroscopy would also be a valuable tool. The carbon signals of the deuterated carbons would appear as multiplets due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated analog.
Advanced Chromatographic Separations for Isotopic Purity Assessment
Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are crucial for assessing the chemical and isotopic purity of the final product. nih.gov These methods can separate the desired Estradiol 3,17-bis(enanthate-d13) from any remaining starting materials, mono-esterified byproducts, and non-deuterated or partially deuterated species.
By using a validated chromatographic method, the retention time of the synthesized compound can be compared to a non-deuterated standard. The mass spectrometer detector allows for the selective monitoring of the ions corresponding to the fully deuterated compound and any potential isotopic impurities.
| Compound | Retention Time (min) | Monitored Ion (m/z) | Purity (%) |
| Estradiol | ~5.2 | 273.18 | < 0.1 |
| Estradiol 3-mono(enanthate-d13) | ~10.8 | 400.29 | < 1.0 |
| Estradiol 17-mono(enanthate-d13) | ~11.5 | 400.29 | < 1.0 |
| Estradiol 3,17-bis(enanthate-d13) | ~18.3 | 539.52 | > 98 |
This table is interactive and represents hypothetical data from a successful chromatographic separation.
Through the integration of these synthetic and analytical methodologies, Estradiol 3,17-bis(enanthate-d13) can be produced with high chemical and isotopic purity, and its structure can be unequivocally confirmed.
Advanced Analytical Methodologies Utilizing Estradiol 3,17 Bis Enanthate D13
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled standard, such as Estradiol (B170435) 3,17-bis(enanthate-d13), to a sample before processing. Because the internal standard and the target analyte exhibit nearly identical chemical and physical properties during extraction, purification, and ionization, any sample loss or variation in instrument response affects both compounds equally. This allows for a highly accurate determination of the analyte concentration based on the ratio of the signals from the analyte and the internal standard.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of steroid hormones and their esters in biological fluids. The coupling of liquid chromatography for separation with the high selectivity and sensitivity of tandem mass spectrometry makes it ideal for analyzing complex mixtures.
In a typical LC-MS/MS method for estradiol enanthate, Estradiol 3,17-bis(enanthate-d13) would be added to the sample (e.g., plasma, serum) at the beginning of the sample preparation process. The sample would then undergo extraction, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The extract is then injected into the LC system, where estradiol enanthate and the deuterated internal standard are separated from other components.
Upon entering the mass spectrometer, the compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, specific precursor ions for both estradiol enanthate and Estradiol 3,17-bis(enanthate-d13) are selected and fragmented. The resulting product ions are then detected. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of estradiol enanthate in the original sample.
Table 1: Illustrative LC-MS/MS Parameters for Estradiol Enanthate Analysis using a Deuterated Internal Standard
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) - Estradiol Enanthate | m/z value for [M-H]⁻ |
| Product Ion (Q3) - Estradiol Enanthate | Specific fragment ion m/z |
| Precursor Ion (Q1) - Estradiol 3,17-bis(enanthate-d13) | m/z value for [M-H]⁻ + 13 |
| Product Ion (Q3) - Estradiol 3,17-bis(enanthate-d13) | Specific fragment ion m/z |
| Collision Energy | Optimized for fragmentation |
Note: Specific m/z (mass-to-charge ratio) values would be determined based on the exact mass of the compounds.
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of steroids. However, due to the low volatility of estradiol esters, derivatization is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
In a GC-MS method, Estradiol 3,17-bis(enanthate-d13) serves the same crucial role as an internal standard. After addition to the sample and subsequent extraction, the dried extract is derivatized. The derivatized sample is then injected into the gas chromatograph. The high temperatures of the GC inlet and column vaporize the sample, and the components are separated based on their boiling points and interactions with the column's stationary phase.
The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting fragmentation patterns are highly specific and can be used for both identification and quantification. The concentration of estradiol enanthate is determined by comparing the peak area of its characteristic ion fragments to those of the co-eluting Estradiol 3,17-bis(enanthate-d13).
Role as an Internal Standard in High-Precision Quantitative Analysis of Estradiol Esters and Metabolites
The use of a stable isotope-labeled internal standard like Estradiol 3,17-bis(enanthate-d13) is fundamental to achieving high precision and accuracy in quantitative bioanalysis.
Biological matrices such as plasma, serum, and urine are incredibly complex, containing a vast array of lipids, proteins, salts, and other endogenous compounds. These co-extracting substances can significantly interfere with the ionization process in the mass spectrometer, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Because Estradiol 3,17-bis(enanthate-d13) has virtually identical physicochemical properties to the unlabeled analyte, it is affected by the matrix in the same way. If the signal for the analyte is suppressed by 20% due to matrix effects, the signal for the internal standard will also be suppressed by 20%. Consequently, the ratio of the two signals remains constant, allowing for the accurate calculation of the analyte's concentration despite the signal suppression.
By compensating for variations in sample preparation and instrumental response, Estradiol 3,17-bis(enanthate-d13) significantly enhances the accuracy and reproducibility of analytical assays. Accuracy refers to how close a measured value is to the true value, while reproducibility (or precision) refers to the closeness of repeated measurements.
In research settings, where the effects of subtle changes in hormone concentrations are often under investigation, the reliability of the analytical data is paramount. The use of a deuterated internal standard minimizes the impact of inevitable minor variations that occur during multi-step sample processing and analysis. This leads to lower coefficients of variation (CV%) in quality control samples and greater confidence in the study's findings.
Table 2: Comparison of Assay Performance With and Without a Deuterated Internal Standard (Illustrative Data)
| Parameter | Without Deuterated IS | With Estradiol 3,17-bis(enanthate-d13) |
| Accuracy (% Bias) | ||
| Low QC | -15.2% | -1.8% |
| Medium QC | -11.8% | +0.5% |
| High QC | -13.5% | +1.2% |
| Reproducibility (CV%) | ||
| Intra-assay CV% | 8.5% | 2.1% |
| Inter-assay CV% | 12.3% | 3.5% |
QC = Quality Control; IS = Internal Standard; CV = Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Optimization of Sample Preparation and Derivatization Procedures for Enhanced Sensitivity
The sensitivity of an analytical method, or its Lower Limit of Quantification (LLOQ), is critical, especially when measuring low physiological concentrations of hormones or their metabolites. The use of Estradiol 3,17-bis(enanthate-d13) aids in the optimization of sample preparation and derivatization procedures to achieve the best possible sensitivity.
Effective sample preparation aims to concentrate the analyte of interest while removing interfering matrix components. Techniques such as solid-phase extraction (SPE) are highly effective. Different SPE sorbents (e.g., C18, mixed-mode) and elution solvents can be tested. By monitoring the recovery of both the analyte and the internal standard, the efficiency of each step can be accurately assessed and optimized. The consistent recovery of the internal standard across different optimization experiments provides a reliable benchmark for the recovery of the target analyte.
For GC-MS analysis, the derivatization step is crucial. The choice of derivatizing agent and reaction conditions (temperature, time) can significantly impact the yield of the desired derivative and, consequently, the sensitivity of the assay. By using Estradiol 3,17-bis(enanthate-d13), researchers can optimize these conditions to ensure the derivatization reaction proceeds to completion for both the analyte and the internal standard, leading to a more sensitive and robust assay. For LC-MS/MS, while derivatization is less common, it can sometimes be employed to improve ionization efficiency. The principles of using the internal standard to monitor and optimize this process remain the same.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
The accurate quantification of estrogens and their derivatives from complex matrices such as plasma, urine, tissue, and water necessitates meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. nih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques employed for this purpose. nih.govwku.edu
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For estrogens in aqueous samples like plasma or urine, organic solvents such as ethyl acetate, dichloromethane, or hexane (B92381) are used to extract the less polar steroid compounds. nih.gov While effective, traditional LLE can be labor-intensive and may require large volumes of organic solvents. More advanced LLE-based techniques have been developed, such as supported liquid membrane (SLM) extraction, which utilizes a small amount of organic solvent immobilized within a porous membrane to selectively transport analytes from a sample solution to a receiving solution. researchgate.net Another innovative approach is hollow fiber-microporous membrane liquid-liquid extraction (HF-MMLLE), which can be adapted for high-throughput formats. nih.gov
Solid-Phase Extraction (SPE) is a more widely used and easily automated technique for sample cleanup and concentration. wku.edu The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical for effective separation. Reversed-phase sorbents like C18 (octadecylsilane) or hydrophilic-lipophilic balanced (HLB) polymers are commonly used for estrogens. nih.goveuropa.eu The general SPE procedure includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a small volume of an organic solvent. nih.gov This not only cleans the sample but also concentrates the analyte, significantly improving detection limits.
Table 1: Example Solid-Phase Extraction (SPE) Protocol for Estrogens
| Step | Reagent/Solvent | Purpose | Reference |
| Conditioning | Methanol, followed by Water | To activate the sorbent and ensure proper interaction with the aqueous sample. | nih.goveuropa.eu |
| Sample Loading | Urine or plasma sample (pH adjusted) | The sample is loaded onto the SPE cartridge; analytes are retained by the sorbent. | nih.gov |
| Washing | Water/Methanol mixtures (e.g., 5% MeOH) | To remove polar, interfering compounds from the cartridge. | nih.gov |
| Elution | Acetonitrile or Methanol | To desorb the target analytes from the sorbent into a clean collection tube. | nih.gov |
In these workflows, Estradiol 3,17-bis(enanthate-d13) is added to the sample at the very beginning. Because it has nearly identical chemical properties to the non-labeled analyte, it experiences the same potential losses during LLE or SPE. By measuring the final amount of the labeled standard, researchers can accurately correct for these procedural losses, ensuring high precision and accuracy in the final measurement.
Chemical Derivatization for Improved Chromatographic and Ionization Characteristics
While modern analytical instruments are highly sensitive, the detection of low-concentration steroids often requires chemical derivatization. nih.gov This process modifies the chemical structure of the analyte to enhance its analytical properties, such as its volatility for gas chromatography (GC) or its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.goveiu.edu
For Gas Chromatography (GC) , estrogens are not sufficiently volatile or thermally stable for direct analysis. eiu.edu Derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This transformation increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC. eiu.edu
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization is used to improve ionization efficiency, leading to significantly lower detection limits. nih.gov This is particularly important for electrospray ionization (ESI), the most common ionization technique for LC-MS. Derivatizing agents are chosen to introduce a functional group that is easily ionized. For instance, dansyl chloride reacts with the phenolic hydroxyl group of estrogens, adding a tag that improves ionization. nih.gov More advanced reagents, such as 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F), can add a permanently positive charge to the molecule, dramatically increasing the signal response in positive-ion ESI-MS/MS and allowing for quantification at the picogram-per-milliliter level. nih.gov
Table 2: Comparison of Derivatization Agents for Estrogen Analysis
| Agent | Analytical Technique | Mechanism of Action | Advantage | Reference |
| BSTFA | GC-FID, GC-MS | Silylation of hydroxyl groups | Increases volatility and thermal stability for GC analysis. | eiu.edu |
| Dansyl Chloride | LC-MS/MS | Adds a dansyl group to the phenolic hydroxyl | Enhances ionization efficiency for mass spectrometry. | nih.gov |
| MPDNP-F | LC-MS/MS | Adds a permanently charged dimethylpiperazinium group | Significantly improves sensitivity and specificity in ESI-MS. | nih.gov |
Estradiol 3,17-bis(enanthate-d13), as the internal standard, undergoes the same derivatization reaction as the target analyte. This ensures that any variations in the reaction efficiency are accounted for, which is critical for maintaining the accuracy of the quantification.
Application in High-Throughput Screening and Profiling of Steroidomes in Research Samples
High-Throughput Screening (HTS) involves the rapid analysis of a large number of samples, which is common in clinical research and environmental monitoring. To facilitate this, analytical methods must be fast, robust, and often automated. The extraction and analysis of estrogens have been adapted for HTS formats, for example, by performing SPE in 96-well plates. nih.gov Similarly, the HF-MMLLE technique has been integrated with a 96-well plate system for automated, high-throughput sample preparation before analysis by high-performance liquid chromatography (HPLC). nih.gov
Steroidome profiling , or steroidomics, is the comprehensive measurement of all steroids and their metabolites in a biological sample. This provides a detailed snapshot of an individual's endocrine status. Such profiling is challenging because it requires the simultaneous quantification of dozens of compounds that are present at widely different concentrations. nih.govnih.gov This application demands the utmost analytical sensitivity and specificity, which is typically achieved with LC-MS/MS. nih.gov
In both HTS and steroidomics, the use of stable isotope-labeled internal standards is not just beneficial, but essential for generating reliable data. Matrix effects, where co-eluting compounds from the sample suppress or enhance the ionization of the target analyte, can be a significant source of error in LC-MS analysis. Estradiol 3,17-bis(enanthate-d13) co-elutes with the target analyte and experiences the same matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, these effects can be effectively nullified. This correction is indispensable for achieving the accuracy and precision required in large-scale research studies.
Table 3: Technologies Enabling Advanced Estrogen Analysis
| Application | Key Enabling Technology | Role of Estradiol 3,17-bis(enanthate-d13) | Reference |
| High-Throughput Screening | 96-well SPE plates; Automated liquid handling | Corrects for procedural variability across hundreds or thousands of samples. | nih.gov |
| Steroidome Profiling | LC-MS/MS with chemical derivatization | Corrects for matrix effects and variations in ionization and derivatization efficiency, ensuring accurate quantification of low-level analytes. | nih.govnih.gov |
| Trace Environmental Analysis | Online-SPE-LC-MS/MS | Enables accurate quantification at ultra-trace levels by correcting for extraction losses and instrument variability. | europa.eulcms.cz |
Applications in Preclinical Pharmacokinetic and Metabolic Pathway Research
Investigation of Estradiol (B170435) Ester Hydrolysis Kinetics in In Vitro Enzyme Systems and Cellular Models
Estradiol esters like estradiol enanthate are prodrugs, meaning they are biologically inactive until they are converted into the active form, estradiol, within the body. wikipedia.org This conversion is primarily achieved through the action of esterase and hydrolase enzymes. Understanding the rate and extent of this hydrolysis is fundamental to predicting the duration of action and bioavailability of the parent drug. Estradiol 3,17-bis(enanthate-d13) is instrumental in these in vitro studies.
The characterization of enzyme activity involves incubating the estradiol ester with various enzyme systems or cellular models and measuring the rate of formation of estradiol. In these assays, Estradiol 3,17-bis(enanthate-d13) is typically used as an internal standard for quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By adding a known quantity of the deuterated standard to the sample, researchers can accurately measure the concentration of the non-labeled estradiol enanthate and its metabolite, estradiol, correcting for variations in sample preparation and instrument response. scispace.com
Studies using various estradiol esters have shown that the rate of hydrolysis can vary significantly depending on the length of the ester chain. nih.gov For instance, shorter esters are often hydrolyzed more rapidly than longer, more lipophilic esters.
Table 1: Illustrative Relative Hydrolysis Rates of Estradiol Esters in an In Vitro System (Note: This table is representative of typical findings; specific rates depend on the experimental conditions.)
| Estradiol Ester | Relative Rate of Hydrolysis |
|---|---|
| Estradiol Acetate (C2) | +++ (Fastest) |
| Estradiol Valerate (C5) | ++ (Intermediate) |
| Estradiol Enanthate (C7) | + (Slower) |
Liver microsomes and hepatocytes are standard in vitro models used to assess the metabolic stability of new chemical entities. researchgate.netthermofisher.com These systems contain a wide array of drug-metabolizing enzymes, including esterases. springernature.com To determine metabolic stability, the disappearance of the parent compound (estradiol enanthate) is monitored over time. bienta.net
In these experiments, Estradiol 3,17-bis(enanthate-d13) serves as the ideal internal standard. researchgate.net Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during extraction and analysis, which is crucial for accurate quantification. researchgate.net The data generated, such as the in vitro half-life (t½), helps predict the drug's clearance in the body. thermofisher.com Studies have shown that estradiol is extensively metabolized in hepatocytes, forming various conjugates like glucuronides and sulfates, in addition to being converted from its ester prodrug form. nih.gov
Pharmacokinetic Studies in Animal Models Utilizing Stable Isotope Tracers
Stable isotope tracers like Estradiol 3,17-bis(enanthate-d13) are powerful tools in animal pharmacokinetic studies. They allow researchers to distinguish between the administered (exogenous) drug and the naturally occurring (endogenous) hormone in the body, a critical challenge in hormone research.
Following administration of the non-labeled estradiol enanthate to an animal model, blood, tissue, and excreta samples are collected. By spiking these samples with Estradiol 3,17-bis(enanthate-d13) as an internal standard, the precise concentration of the administered drug and its metabolites can be measured over time using LC-MS/MS. nih.gov This allows for the detailed characterization of the drug's ADME profile.
Alternatively, the deuterated compound itself can be administered to the animal. Its distinct mass allows it to be tracked throughout the body, providing a clear picture of its absorption from the injection site, distribution into various tissues, conversion to deuterated estradiol, and subsequent metabolism and excretion, all without interference from endogenous estradiol.
Table 2: Representative Pharmacokinetic Parameters of Estradiol Following Intramuscular Injection of Estradiol Enanthate in an Animal Model (Note: These values are illustrative and derived from human data for Estradiol Enanthate, representing typical parameters measured in preclinical animal studies.)
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Elimination Half-Life | t½ | ~5.6 | days |
| Absorption Half-Life | t½ abs | ~0.5 | days |
| Elimination Rate Constant | K | ~0.124 | d⁻¹ |
Data adapted from Wiemeyer et al., 1986. nih.gov
The stable isotope dilution technique is considered the gold standard for measuring hormone production and clearance rates. nih.gov This method involves the continuous infusion of a stable isotope-labeled hormone, such as deuterated estradiol (derived from Estradiol 3,17-bis(enanthate-d13)), until a steady state is reached in the bloodstream.
At steady state, the rate of infusion of the labeled hormone is equal to its rate of clearance. By measuring the ratio of the labeled to the unlabeled (endogenous) hormone in blood samples, researchers can calculate the metabolic clearance rate (MCR). Once the MCR is known, the endogenous production rate (PR) can be determined by multiplying the MCR by the steady-state concentration of the endogenous hormone. oup.com This technique provides highly accurate data on hormone dynamics in a living system.
Elucidation of Estradiol Metabolic Pathways and Metabolite Identification Using Deuterated Probes
Understanding how estradiol is metabolized is crucial, as some metabolites may have their own biological activities or potential toxicities. nih.gov The use of deuterated probes like Estradiol 3,17-bis(enanthate-d13) is a powerful strategy for identifying and structuring these metabolites. nih.gov
When the deuterated compound is incubated with liver microsomes or administered to an animal, all of its subsequent metabolites will retain the deuterium (B1214612) label. researchgate.net In mass spectrometry analysis, this creates a characteristic isotopic signature. Researchers can specifically search for molecules that show the expected mass shift corresponding to the deuterium label. This approach makes it significantly easier to distinguish true drug-related metabolites from the vast number of endogenous compounds present in a biological sample. nih.gov This technique has been instrumental in confirming the formation of known metabolites, such as estrone and various hydroxylated and conjugated forms of estradiol, as well as in identifying previously uncharacterized metabolic products. nih.govresearchgate.net
Tracking of Deuterium Labels Through Biotransformation Pathways
The primary application of the deuterium label in Estradiol 3,17-bis(enanthate-d13) is to serve as a tracer to map its journey through an organism's metabolic systems. researchgate.net As the parent compound is metabolized, the deuterium-labeled fragments remain attached to the core estradiol molecule until the ester bonds are cleaved. This process allows researchers to follow the biotransformation sequence with high fidelity.
The fundamental principle lies in the detection of the unique mass signature of the deuterated compound and its subsequent metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov When a biological sample is analyzed, the mass spectrometer can selectively identify molecules containing the deuterium label based on their increased mass compared to the natural, unlabeled versions.
Key steps in tracking biotransformation include:
Hydrolysis of Ester Bonds: Estradiol esters are prodrugs that are hydrolyzed by esterase enzymes to release the active estradiol. wikipedia.org The first metabolic step for Estradiol 3,17-bis(enanthate-d13) would be the cleavage of one or both deuterated enanthate groups, leading to the formation of Estradiol 17-(enanthate-d13) or Estradiol 3-(enanthate-d13) and ultimately, deuterated enanthoic acid and estradiol.
Phase I Metabolism: Once estradiol is released, it undergoes Phase I oxidative metabolism, primarily hydroxylation, catalyzed by cytochrome P450 enzymes. bio-rad.comnih.gov Common hydroxylations occur at the C2, C4, and C16 positions. nih.gov The deuterium label on the enanthate portion would have been cleaved by this stage, but its initial presence allows researchers to confirm that the observed estradiol metabolites originated from the administered drug.
Phase II Metabolism: The hydroxylated estradiol metabolites then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion. nih.gov
By monitoring for the expected mass shifts corresponding to these metabolic reactions, researchers can construct a detailed pathway map and calculate the rate of flux through different metabolic routes. wikipedia.org
Identification of Novel and Known Metabolites in Preclinical Biological Samples
The use of stable isotope labeling is a powerful technique for discovering both anticipated and previously unknown metabolites. nih.govresearchgate.net In preclinical studies involving Estradiol 3,17-bis(enanthate-d13), analysis of biological matrices (e.g., plasma, urine, tissue homogenates) via high-resolution LC-MS/MS can reveal a complete profile of drug-derived compounds.
The process involves comparing the mass spectra of samples from animals treated with the deuterated compound against control samples. Peaks that appear only in the treated samples and exhibit the characteristic isotopic pattern are identified as potential metabolites. The detection of closely eluting deuterated peaks alongside their endogenous, unlabeled counterparts provides strong confirmation of metabolite formation. nih.govresearchgate.net
For example, after administration of Estradiol 3,17-bis(enanthate-d13), researchers can screen for pairs of peaks in the mass spectrometry data that are separated by a specific mass difference. This "peak-pair" hunting allows for the confident identification of metabolites. osti.gov
| Parent/Metabolite Compound | Metabolic Reaction | Description |
|---|---|---|
| Estradiol 3,17-bis(enanthate-d13) | N/A (Administered Prodrug) | The intact diester prodrug. |
| Estradiol 17-enanthate-d(x) + Enanthoic acid-d(y) | Hydrolysis (Esterase) | Cleavage of one ester bond, resulting in a monoester and deuterated enanthoic acid. |
| Estradiol | Complete Hydrolysis (Esterase) | Release of the active estradiol hormone. The deuterated enanthate groups are fully cleaved. |
| 2-Hydroxyestradiol / 4-Hydroxyestradiol | Hydroxylation (CYP450 Enzymes) | Phase I metabolism of the released estradiol. bio-rad.com |
| 2-Methoxyestradiol | Methylation (COMT) | Phase I metabolism of 2-Hydroxyestradiol. nih.gov |
| Estrone | Oxidation (17β-HSD) | Conversion of estradiol to the less potent estrone. nih.gov |
Investigations of Prodrug Bioactivation and Targeted Delivery Mechanisms in Animal Brain Models
Estradiol esters function as prodrugs, which are inactive compounds that are converted into active drugs within the body. wikipedia.org This approach can be leveraged for targeted delivery, aiming to concentrate the active drug in a specific tissue, such as the brain, thereby enhancing therapeutic effects while minimizing peripheral side effects. researchgate.net
In animal models, research has focused on developing estradiol prodrugs that can cross the blood-brain barrier and are selectively bioactivated within the central nervous system (CNS). nih.govnih.gov While Estradiol 3,17-bis(enanthate-d13) itself is a general long-acting prodrug, the principles of its activation are relevant to more advanced, brain-specific systems.
A notable example in preclinical research is the bioprecursor prodrug 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED). nih.govnih.gov Studies in rodent models have shown that systemically administered DHED enters the brain where it is rapidly metabolized to the active 17β-estradiol. nih.gov However, in peripheral tissues and the general circulation, DHED remains largely inert and is not converted to estradiol. nih.govnih.gov This selective bioactivation achieves a high concentration of estradiol in the brain without significant hormonal exposure to the rest of the body. frontiersin.org
Isotopically labeled versions of these prodrugs, such as deuterated DHED (d3-DHED), are used in these animal models to precisely quantify the concentration of the prodrug and the released active estradiol in the brain versus peripheral tissues. mdpi.com This allows for a definitive assessment of the targeting efficiency.
| Treatment Group | Brain Estradiol Levels | Uterine Tissue Estradiol Levels | Observed CNS Effect | Observed Peripheral Effect |
|---|---|---|---|---|
| Control (Vehicle) | Baseline | Baseline | Symptoms of estrogen deficiency | Uterine atrophy |
| Estradiol | Significantly Elevated | Significantly Elevated | Alleviation of CNS symptoms | Stimulation of uterine tissue growth |
| DHED (Prodrug) | Significantly Elevated | No significant increase over baseline | Alleviation of CNS symptoms nih.gov | No stimulation of uterine tissue nih.gov |
Data in this table is representative of findings reported in preclinical studies of brain-selective estradiol prodrugs like DHED. nih.govnih.gov
These animal model investigations demonstrate the therapeutic potential of using a prodrug approach to selectively deliver estradiol to the brain. This strategy could provide neuroprotective benefits and treat neurological symptoms of estrogen deficiency without the adverse side effects associated with conventional hormone therapies. nih.govnih.gov The use of deuterated compounds like Estradiol 3,17-bis(enanthate-d13) and d3-DHED is instrumental in the preclinical validation of these targeted delivery mechanisms. mdpi.com
Absence of In Vitro Mechanistic Data for Estradiol 3,17-bis(enanthate-d13)
A comprehensive review of available scientific literature reveals a significant lack of published research on the in vitro mechanistic investigations of the specific compound Estradiol 3,17-bis(enanthate-d13). This deuterated form of an estradiol ester is primarily synthesized for use as an internal standard in mass spectrometry-based analytical methods. nih.govlgcstandards.com Its purpose is to ensure accurate quantification of the non-deuterated parent compound in biological samples.
Deuterium-labeled steroids, such as Estradiol 3,17-bis(enanthate-d13), are crucial tools for studying hormone metabolism and production rates. nih.govcaymanchem.com However, the very nature of their application as analytical standards means they are not typically the subject of direct biological investigation. The biological activity is presumed to be identical to the non-labeled compound, and research focuses on the parent molecule, Estradiol, and its various non-deuterated esters.
Consequently, there is no specific data available for Estradiol 3,17-bis(enanthate-d13) pertaining to the following research areas:
In Vitro Mechanistic Investigations Employing Estradiol 3,17 Bis Enanthate D13 Derivatives
Investigation of Biological Activity of Estradiol (B170435) Derivatives in Cell-Based Assays
Modulatory Effects on Gene Expression and Signal Transduction Pathways
While extensive research exists on the in vitro effects of the parent hormone, 17β-estradiol, and its various derivatives, these findings cannot be directly and exclusively attributed to the deuterated enanthate diester as per the specified constraints. Studies on non-deuterated estradiol derivatives have explored steroid receptor binding affinities, researchgate.netnih.gov enzyme inhibition, nih.govmdpi.comnih.gov cellular uptake and proliferation in cancer cell lines, nih.govscispace.com and the modulation of gene expression. nih.govnih.gov However, none of these studies utilized Estradiol 3,17-bis(enanthate-d13) as the active agent of investigation.
Therefore, it is not possible to generate an article with detailed research findings or data tables for the specific compound and outline requested.
Future Directions and Emerging Research Opportunities
Development of Advanced Isotopic Labeling Methodologies for Complex Steroid Architectures
The synthesis of complex isotopically labeled steroids like Estradiol (B170435) 3,17-bis(enanthate-d13) is a critical area of ongoing research. The primary goal is to develop more efficient and site-specific methods for introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into intricate steroid molecules. ibs.frutoronto.ca
Advanced methodologies are being explored to overcome the challenges associated with the multi-step syntheses often required for these complex structures. These new techniques aim to provide researchers with a wider array of labeled steroids with high isotopic purity. This will, in turn, enhance the sensitivity and accuracy of analytical methods that rely on these compounds as internal standards.
Researchers are actively investigating novel synthetic pathways and enzymatic processes to achieve more selective and higher-yield labeling. The ability to introduce isotopes at specific positions within the steroid molecule is particularly valuable, as it can provide more detailed information in metabolic and mechanistic studies.
Integration of Deuterated Tracers with Multi-Omics Approaches for Holistic Biological Insights
The use of deuterated tracers like Estradiol 3,17-bis(enanthate-d13) is becoming increasingly integrated with multi-omics approaches to gain a more comprehensive understanding of biological systems. nih.govnih.govtum.de This powerful combination allows scientists to connect changes at the metabolic level with alterations in the genome, transcriptome, and proteome. nih.govnih.gov
By using deuterated steroids as tracers, researchers can follow the metabolic fate of these hormones and their metabolites within a cell or organism. When this metabolic data is combined with information from genomics, transcriptomics, and proteomics, it offers unprecedented insights into the mechanisms underlying biological processes and the effects of various stimuli. nih.gov This integrated approach is crucial for understanding the complex interplay of different biological molecules and pathways. nih.govmdpi.com
Application in Non-Invasive Analytical Techniques for Longitudinal Studies in Animal Models
The development of non-invasive analytical techniques is a key area of focus for enabling longitudinal studies in animal models. These methods allow for the repeated sampling and analysis of deuterated tracers like Estradiol 3,17-bis(enanthate-d13) over time without harming the animal. This is essential for studying dynamic biological processes and the long-term effects of compounds.
Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are being adapted to analyze samples obtained non-invasively, such as from urine or feces. nih.gov These methods offer the high sensitivity and specificity required to detect and quantify the low levels of deuterated steroids and their metabolites present in these samples. nih.gov
The ability to conduct longitudinal studies provides a more complete picture of the pharmacokinetics and pharmacodynamics of steroid compounds. This is critical for understanding how these substances are absorbed, distributed, metabolized, and excreted over time, and how they exert their biological effects.
Establishment of Global Reference Standards for Deuterated Estradiol Compounds
To ensure the accuracy and comparability of research results across different laboratories, the establishment of global reference standards for deuterated estradiol compounds is essential. nist.govsigmaaldrich.com Certified Reference Materials (CRMs) provide a benchmark for the quantification and identification of these substances in complex mixtures. sigmaaldrich.comcaymanchem.com
Organizations such as the National Institute of Standards and Technology (NIST) are involved in developing and certifying these reference materials. nist.gov The availability of well-characterized standards, like those for 17β-Estradiol, allows for the validation of analytical methods and ensures that data from different studies can be reliably compared. nist.govcaymanchem.com
The use of CRMs is crucial for quality control in research and clinical settings. It helps to minimize variability between laboratories and ensures the consistency and reliability of measurements. This is particularly important in fields such as endocrinology and environmental monitoring, where accurate quantification of hormones and their metabolites is critical.
Exploration of New Research Paradigms in Endocrine Disruptor Studies and Environmental Fate Modeling
Deuterated estradiol compounds are playing a crucial role in advancing our understanding of endocrine disrupting chemicals (EDCs) and their environmental fate. nih.govnih.govresearchgate.net These labeled compounds serve as powerful tools for tracing the pathways of EDCs in the environment and for studying their effects on wildlife and human health. nih.goviaea.org
By using deuterated tracers, researchers can more accurately model how EDCs are transported, transformed, and accumulated in various environmental compartments, such as water, soil, and biota. This information is vital for assessing the risks posed by these chemicals and for developing strategies to mitigate their impact.
Furthermore, deuterated estradiol is instrumental in studies investigating the mechanisms by which EDCs interfere with the endocrine system. researchgate.net These studies are shedding light on the long-term health consequences of exposure to these compounds, including their potential to cause reproductive and developmental problems. nih.govnih.gov The use of these tracers is helping to build a more complete picture of the complex interactions between EDCs and biological systems.
Q & A
Basic Research Questions
How can researchers verify the purity and structural integrity of Estradiol 3,17-bis(enanthate-d13) during synthesis?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~280 nm for estradiol derivatives) to assess purity. Confirm structural integrity via nuclear magnetic resonance (NMR), focusing on deuterium incorporation at the enanthate positions (e.g., absence of protium signals at C3/C17) .
- Mass Spectrometry : Employ LC-MS to detect isotopic patterns consistent with d13 labeling. Compare with non-deuterated analogs (e.g., estradiol enanthate, CAS 4956-37-0) to validate isotopic enrichment .
- Reference Standards : Cross-validate against certified reference materials (CRMs) for estradiol esters, ensuring alignment with pharmacopeial impurity profiles (e.g., EP/JP monographs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
